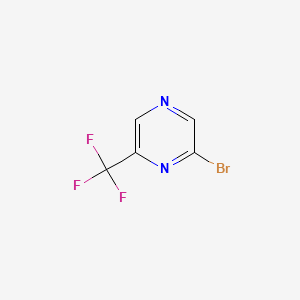

2-Bromo-6-(trifluoromethyl)pyrazine

Descripción

Propiedades

IUPAC Name |

2-bromo-6-(trifluoromethyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF3N2/c6-4-2-10-1-3(11-4)5(7,8)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCJZLJSTLNVJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50719195 | |

| Record name | 2-Bromo-6-(trifluoromethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197237-95-8 | |

| Record name | 2-Bromo-6-(trifluoromethyl)pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197237-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-(trifluoromethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-(trifluoromethyl)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 6 Trifluoromethyl Pyrazine

Precursor Synthesis and Pyrazine (B50134) Ring Formation Strategies

This approach focuses on building the heterocyclic pyrazine ring from acyclic precursors that already contain the necessary carbon and nitrogen atoms, and potentially the key substituents.

The most fundamental method for pyrazine synthesis is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. rsc.orgbeilstein-journals.org For the target molecule, this would ideally involve a precursor bearing a trifluoromethyl group. A plausible route is the cyclocondensation of a diamine with a trifluoromethylated α-dicarbonyl species, such as 3,3,3-trifluoropyruvaldehyde (TFPA) or its hydrate. The self-condensation of α-amino ketones is another classical method that can yield symmetrically substituted pyrazines. rsc.org However, for unsymmetrical products like the target compound, a cross-condensation approach would be necessary, which often leads to mixtures of products. rsc.org

A general scheme for pyrazine formation via condensation is shown below:

General Reaction for Pyrazine Synthesis via Condensation

This is a placeholder image representing the general condensation reaction. A specific reaction for 2-bromo-6-(trifluoromethyl)pyrazine would involve appropriately substituted diamine and dicarbonyl precursors.

The primary challenge in this approach is the synthesis and stability of the required substituted precursors. The subsequent introduction of the bromine atom would then be carried out on the formed 2-(trifluoromethyl)pyrazine.

Table 1: General Cyclization Strategies for Pyrazine Synthesis

| Method | Precursors | Description | Key Limitations |

| Diketone/Diamine Condensation | 1,2-Dicarbonyl compound + 1,2-Diamine | A direct and common method for forming the pyrazine ring, often followed by oxidation. rsc.orgbeilstein-journals.org | Regioselectivity can be an issue with unsymmetrical precursors. |

| α-Amino Ketone Self-Condensation | α-Amino ketone | Two molecules of an α-amino ketone dimerize and oxidize to form a symmetrical pyrazine. rsc.org | Primarily useful for symmetrical pyrazines; cross-condensation leads to product mixtures. |

| From N-allyl malonamides | N-allyl malonamide | Involves diazidation followed by thermal or copper-mediated cyclization to yield substituted hydroxypyrazines. rsc.orgrsc.org | Requires multi-step precursor synthesis and subsequent modification of the resulting pyrazine. |

| From Iminodiacetonitrile | Iminodiacetonitrile derivative + Reagent (e.g., amine) | A versatile method for producing various substituted aminopyrazines. google.com | The initial product is an aminopyrazine, which requires further transformation. |

This strategy involves functionalizing a pre-formed pyrazine ring. Due to the electron-deficient nature of pyrazine, direct electrophilic substitution is challenging. mdpi.com Therefore, functionalization often proceeds through a sequence of reactions. For instance, one could start with 2-aminopyrazine (B29847). The amino group is a versatile handle for introducing other functionalities.

A potential sequence could be:

Bromination: 2-Aminopyrazine can be brominated to give 2-amino-5-bromopyrazine (B17997) or 2-amino-3-bromopyrazine. The synthesis of 2-amino-5-bromopyridine (B118841) via bromination of 2-aminopyridine (B139424) is a well-established analogous reaction. chemicalbook.comresearchgate.net

Diazotization and Substitution (Sandmeyer-type reaction): The resulting aminobromopyrazine can then undergo a Sandmeyer-type reaction. nih.govwikipedia.org The amino group is converted to a diazonium salt, which is subsequently displaced by a trifluoromethyl group using reagents like CF3SO2Na (Langlois' reagent) or other sources in the presence of a copper catalyst. nih.gov

Alternatively, the sequence could be reversed, starting with the trifluoromethylation of 2-aminopyrazine followed by bromination. The synthesis of 2-amino-5-(trifluoromethyl)pyrazine is known, providing a key intermediate for subsequent bromination. jk-sci.com

Direct Introduction of the Bromine Atom and Trifluoromethyl Group

This approach involves installing the bromo- and trifluoromethyl- substituents directly onto a pyrazine or a simple pyrazine derivative. This is often achieved through halogenation and trifluoromethylation reactions on a pyrazine precursor that does not yet bear these groups, or bears only one of them.

Direct electrophilic bromination of the pyrazine ring is difficult due to the deactivating effect of the two nitrogen atoms. mdpi.com If the ring already contains a strongly electron-withdrawing trifluoromethyl group, the reaction becomes even more challenging, requiring harsh conditions or specialized catalytic systems. acs.org

For a substrate like 2-(trifluoromethyl)pyrazine, electrophilic attack is disfavored. Bromination, if it occurs, would likely require a potent brominating agent such as Br2 with a Lewis acid catalyst or oleum. The regioselectivity would be governed by the combined directing effects of the ring nitrogens and the CF3 group, making prediction complex and often leading to mixtures of isomers. More practical approaches often rely on the bromination of activated pyrazine derivatives (e.g., pyrazinones) or lithiation followed by quenching with a bromine source.

Modern trifluoromethylation methods offer more feasible routes. These reactions can be performed on a bromopyrazine precursor, such as 2-bromopyrazine (B1269915) or 2,6-dibromopyrazine (B1357810), using transition-metal catalysis.

Key trifluoromethylation protocols include:

Electrophilic Trifluoromethylation: Reagents such as Togni's reagents (hypervalent iodine compounds) or Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts) can deliver an electrophilic "CF3+" equivalent. enamine.nettcichemicals.comnih.gov These are often used with electron-rich substrates, but catalytic variants exist for heteroaromatics. researchgate.netrsc.org

Radical Trifluoromethylation: This is a powerful method for electron-deficient heterocycles. A trifluoromethyl radical (•CF3), generated from sources like CF3SO2Na (Langlois' reagent) or trifluoroiodomethane (CF3I) under photoredox or thermal conditions, can add to the pyrazine ring in a Minisci-type reaction. rsc.org

Nucleophilic Trifluoromethylation: Reagents like the Ruppert-Prakash reagent (TMSCF3) can be used, although this typically requires an appropriate electrophilic site on the pyrazine ring.

Table 2: Selected Modern Trifluoromethylating Agents

| Reagent Class | Example(s) | Mechanism Type | Typical Substrates |

| Hypervalent Iodine | Togni Reagents | Electrophilic / Radical | Alkenes, alkynes, electron-rich heterocycles. nih.govnih.gov |

| Sulfonium Salts | Umemoto Reagents | Electrophilic | β-dicarbonyls, thiols, phosphines, heterocycles. enamine.nettcichemicals.comenamine.net |

| Sulfinate Salts | Langlois' Reagent (CF₃SO₂Na) | Radical | Electron-deficient heterocycles (Minisci reaction). nih.gov |

| Organosilicon | Ruppert-Prakash Reagent (TMSCF₃) | Nucleophilic | Carbonyls, imines, electrophilic sites. |

Advanced Synthetic Routes and Reaction Conditions

Advanced synthetic strategies often provide superior efficiency and selectivity. For this compound, two prominent advanced routes are transition-metal-catalyzed cross-coupling and the Sandmeyer reaction.

Transition-Metal-Catalyzed Cross-Coupling: This is a highly versatile method for functionalizing halo-heterocycles. researchgate.netrsc.orgnih.gov A plausible synthesis for the target compound could start from 2,6-dibromopyrazine or 2,6-dichloropyrazine. A selective, metal-catalyzed trifluoromethylation could be performed on one of the halogenated positions. This would be a "Sandmeyer-type" trifluoromethylation or a direct cross-coupling with a CF3-source, leaving the second bromine atom intact. The regioselectivity of such a reaction would be a critical factor. researchgate.nettuwien.at

Sandmeyer Reaction: The Sandmeyer reaction is a powerful tool for converting an aryl or heteroaryl amino group into a wide range of functionalities, including halides and trifluoromethyl groups, via a diazonium salt intermediate. wikipedia.orgorganic-chemistry.orglibretexts.org This provides a robust pathway to the target molecule.

A potential synthetic sequence using this chemistry is as follows:

Start with a readily available substituted aminopyrazine, such as 2-amino-6-bromopyrazine .

Convert the amino group to a diazonium salt using sodium nitrite (B80452) (NaNO2) in the presence of a strong acid.

Introduce the trifluoromethyl group by treating the diazonium salt with a trifluoromethyl source (e.g., CF3SO2Na/Cu(I)) in a "Sandmeyer-type" trifluoromethylation. nih.govwikipedia.org

This route benefits from the well-established chemistry of aminopyrazines and the reliability of the Sandmeyer transformation for introducing the desired groups with clear regiochemical control.

Nucleophilic Aromatic Substitution (SNAr) in Pyrazine Synthesis

Nucleophilic aromatic substitution (SNAr) represents a fundamental and widely utilized method for the synthesis and functionalization of pyrazine rings. wikipedia.org The reactivity of the pyrazine core towards nucleophilic attack is significantly enhanced by the presence of electron-withdrawing groups, such as the trifluoromethyl group in the target molecule. wikipedia.org The pyrazine ring system, being electron-deficient, is inherently activated for such transformations. wikipedia.org

The general mechanism of an SNAr reaction on a pyrazine ring involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org Subsequent elimination of a leaving group, typically a halide, restores the aromaticity of the ring and yields the substituted product. The rate of these reactions is influenced by the nature of the leaving group, with the typical order being F > Cl > Br > I. researchgate.net

In the context of pyrazine synthesis, SNAr reactions are crucial for introducing a variety of substituents onto the heterocyclic core. For instance, the reaction of a dihalopyrazine with a suitable nucleophile can lead to monosubstituted or disubstituted products, depending on the reaction conditions and the stoichiometry of the reactants. The regioselectivity of the substitution is governed by the electronic effects of the substituents already present on the ring. Studies on 2-substituted 3,5-dichloropyrazines have shown that electron-withdrawing groups at the 2-position direct nucleophilic attack to the 5-position, while electron-donating groups direct it to the 3-position. acs.org

Table 1: Examples of Nucleophilic Aromatic Substitution on Pyrazine Derivatives

| Starting Material | Nucleophile | Product | Reference |

| 2,4-Dinitrochlorobenzene | Hydroxide | 2,4-Dinitrophenol | wikipedia.org |

| Pyridine | Sodium amide | 2-Aminopyridine | wikipedia.org |

| Fluorine-substituted heteroarenes (pyridines, pyrazines, quinolines) | Carbohydrate alcohols | Carbohydrate-heteroaryl ethers | acs.org |

| 7-chloro-5-methyl- researchgate.netacs.orgrsc.orgtriazolo[1,5-a]pyrimidine | Various amines | Amino-substituted heterobicyclic compounds | nih.gov |

Metal-Catalyzed Cross-Coupling Strategies in Building Pyrazine Frameworks

Metal-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the construction and functionalization of pyrazine frameworks, offering a broad scope for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgwiley.com These reactions, often catalyzed by palladium complexes, provide efficient pathways to introduce a wide array of substituents onto the pyrazine ring that are not readily accessible through classical methods. rsc.orgresearchgate.net

Several types of metal-catalyzed cross-coupling reactions are routinely employed in pyrazine chemistry:

Suzuki Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or ester) with a halide or triflate. rsc.org It is widely used for the formation of biaryl structures and has been successfully applied to pyrazine derivatives. rsc.orgresearchgate.net

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide. It has been utilized for the synthesis of bihetaryl pyrazines and for creating polymeric structures containing pyrazine units. rsc.org

Sonogashira Coupling: This reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide. rsc.org Chloropyrazines have proven to be excellent substrates for Sonogashira couplings, leading to the formation of alkynyl-substituted pyrazines. rsc.orgnih.gov

Heck Coupling: The Heck reaction involves the coupling of an alkene with an aryl or vinyl halide. This method allows for the introduction of alkenyl substituents onto the pyrazine ring. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used for the formation of carbon-nitrogen bonds, enabling the synthesis of amino-substituted pyrazines. nih.gov

These cross-coupling reactions are indispensable for the synthesis of complex pyrazine-containing molecules, including those with potential applications in pharmaceuticals and materials science. rsc.org

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions in Pyrazine Synthesis

| Reaction Name | Reactants | Catalyst/Reagents | Bond Formed | Reference |

| Suzuki Coupling | Organoboron reagent + Halide/Triflate | Palladium catalyst, Base | C-C | rsc.orgresearchgate.net |

| Stille Coupling | Organotin compound + Organic halide | Palladium catalyst | C-C | rsc.org |

| Sonogashira Coupling | Terminal alkyne + Aryl/Vinyl halide | Palladium catalyst, Copper co-catalyst | C-C (alkynyl) | rsc.orgnih.gov |

| Heck Coupling | Alkene + Aryl/Vinyl halide | Palladium catalyst, Base | C-C (alkenyl) | researchgate.net |

| Buchwald-Hartwig Amination | Amine + Aryl halide/triflate | Palladium catalyst, Ligand, Base | C-N | nih.gov |

Multi-Step Organic Reaction Sequences for Derivatization

The synthesis of complex pyrazine derivatives often necessitates multi-step reaction sequences, where the initial pyrazine core is sequentially modified to introduce desired functional groups. researchgate.netresearchgate.net These sequences can involve a combination of different reaction types, including substitutions, oxidations, reductions, and functional group interconversions. youtube.com

A common strategy involves the initial synthesis of a simpler pyrazine intermediate, which then serves as a scaffold for further derivatization. researchgate.net For example, a halogenated pyrazine, such as this compound, can act as a versatile precursor. The bromine atom can be displaced by various nucleophiles via SNAr reactions or participate in metal-catalyzed cross-coupling reactions to introduce a wide range of substituents. researchgate.netrsc.org

An illustrative example of a multi-step sequence could involve the following transformations:

Halogenation: Introduction of a bromine or chlorine atom onto the pyrazine ring.

Cross-Coupling: Reaction of the halogenated pyrazine with an organometallic reagent (e.g., in a Suzuki or Stille coupling) to form a C-C bond. rsc.org

Functional Group Manipulation: Modification of a substituent on the pyrazine ring, such as the oxidation of an alcohol to an aldehyde or carboxylic acid, or the reduction of a nitro group to an amine. youtube.com

The ability to perform these transformations in a controlled and sequential manner is crucial for the synthesis of highly functionalized and structurally diverse pyrazine derivatives. researchgate.net

Industrial-Scale Synthesis Considerations for this compound (Excluding Economic Viability)

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of several key factors to ensure a safe, efficient, and scalable process.

One of the primary considerations is the choice of synthetic route. While multiple routes may be viable in the lab, an industrial process favors reactions that are robust, high-yielding, and utilize readily available and manageable starting materials. For instance, a route involving a palladium-catalyzed cross-coupling reaction would require careful selection of the catalyst and ligands to ensure high turnover numbers and minimize catalyst loading, which can be a significant cost driver. rsc.org The stability and handling of reagents and intermediates at a large scale are also critical. For example, highly exothermic reactions would require efficient heat management systems to prevent thermal runaways.

Process optimization is another crucial aspect. This involves a detailed study of reaction parameters such as temperature, pressure, reaction time, and stoichiometry to maximize yield and purity while minimizing reaction time and waste generation. The use of flow chemistry, where reactants are continuously pumped through a reactor, can offer advantages in terms of heat and mass transfer, safety, and process control compared to traditional batch processing.

Purification of the final product on an industrial scale often requires different techniques than those used in the laboratory. While chromatography might be suitable for small-scale purification, methods like distillation, crystallization, and extraction are generally more practical and scalable for large quantities. The choice of solvent for both the reaction and purification steps is also critical, with a preference for solvents that are effective, easily recoverable, and have a favorable safety and environmental profile.

Finally, process safety and environmental impact are paramount. A thorough hazard analysis of all chemicals and reaction steps is required to identify and mitigate potential risks. This includes considerations for flammability, toxicity, and reactivity. Waste minimization and the development of environmentally benign processes are increasingly important drivers in modern chemical manufacturing.

Chemical Reactivity and Transformation Pathways of 2 Bromo 6 Trifluoromethyl Pyrazine

Nucleophilic Substitution Reactions at the Bromine Position

The pyrazine (B50134) ring is inherently electron-deficient, and this characteristic is further amplified by the potent electron-withdrawing nature of the trifluoromethyl group. nih.govresearchgate.net This electronic feature makes the carbon atom attached to the bromine atom highly electrophilic and, consequently, prone to nucleophilic aromatic substitution (SNAr) reactions.

2-Bromo-6-(trifluoromethyl)pyrazine readily undergoes nucleophilic substitution with a range of nucleophiles. The bromine atom can be displaced by amines, thiols, and alkoxides to furnish the corresponding substituted pyrazine derivatives. ambeed.com The enhanced reactivity is attributed to the electron-withdrawing trifluoromethyl group, which stabilizes the intermediate Meisenheimer complex formed during the SNAr reaction.

For instance, the reaction with various amines leads to the formation of N-substituted 6-(trifluoromethyl)pyrazin-2-amines. Similarly, treatment with thiols or alkoxides yields the corresponding thioethers or ethers. The general reactivity trend follows the nucleophilicity of the attacking species, with stronger nucleophiles typically affording higher yields and faster reaction rates.

The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. researchgate.net This strong inductive effect (-I effect) significantly decreases the electron density of the pyrazine ring, thereby activating it towards nucleophilic attack. nih.govresearchgate.net The -CF₃ group at the 6-position exerts a strong activating effect on the bromine at the 2-position for SNAr reactions. This is because the negative charge developed in the transition state and the Meisenheimer intermediate can be effectively stabilized through the delocalization onto the electron-deficient ring and the trifluoromethyl group. researchgate.net This stabilization lowers the activation energy of the reaction, making the substitution more favorable compared to pyrazines lacking such a strong electron-withdrawing substituent. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. This compound serves as an excellent substrate in several of these transformations, allowing for the introduction of a wide variety of substituents onto the pyrazine core. ambeed.com

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. rsc.org this compound has been successfully employed in Suzuki-Miyaura reactions to introduce aryl and heteroaryl groups at the 2-position. nih.govrsc.org

The reaction typically involves a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a catalyst generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297) [Pd(OAc)₂] with a suitable phosphine (B1218219) ligand. acs.org A base, commonly sodium carbonate or cesium carbonate, is required to facilitate the transmetalation step. rsc.orgrsc.org The trifluoromethyl group enhances the reactivity of the C-Br bond towards oxidative addition to the Pd(0) center, often leading to high yields of the coupled products. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with this compound Analogs

| Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |

| p-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | Dioxane/H₂O | 2-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrazine | Good to Excellent |

| Biphenyl boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | - | 2-Biphenyl-6-(trifluoromethyl)pyrazine | 85-100 |

Note: The data presented is based on reactions with analogous bromopyrazine derivatives and is illustrative of the expected reactivity. nih.govrsc.org

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgnih.gov This reaction is a powerful method for the synthesis of substituted alkynes. This compound can be effectively coupled with various terminal alkynes under Sonogashira conditions to afford 2-alkynyl-6-(trifluoromethyl)pyrazines. rsc.orgresearchgate.net

The standard catalytic system involves a palladium(0) catalyst, a copper(I) salt like copper(I) iodide (CuI), and an amine base such as triethylamine (B128534) or diisopropylethylamine. organic-chemistry.org The reaction proceeds through a catalytic cycle involving oxidative addition of the bromopyrazine to the palladium(0) complex, followed by transmetalation with the copper acetylide and reductive elimination to yield the final product. organic-chemistry.org

The Stille cross-coupling reaction involves the coupling of an organotin compound with an organic halide or triflate, catalyzed by a palladium complex. acs.org This reaction is known for its tolerance of a wide range of functional groups. This compound can participate in Stille couplings to introduce various organic moieties, including alkyl, vinyl, aryl, and heteroaryl groups. rsc.org

Similar to other palladium-catalyzed cross-couplings, the Stille reaction typically utilizes a Pd(0) catalyst. acs.org The reaction mechanism involves the standard oxidative addition, transmetalation, and reductive elimination steps. The choice of the organostannane reagent determines the group that is transferred to the pyrazine ring.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. In the context of this compound, this reaction allows for the introduction of a wide range of amino groups, which is a common strategy in the synthesis of biologically active compounds. researchgate.nettandfonline.com The electron-deficient nature of the pyrazine ring in this compound facilitates this transformation. mdpi.com

The general reaction involves the coupling of this compound with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and can be tailored for specific amines. For instance, the use of palladium dibenzoylacetonate (Pd2dba3) with a phosphine ligand like DPEphos has been reported for the amination of similar chloro- and trifluoromethoxy-substituted pyrazines. mdpi.comresearchgate.net

A variety of amines can be used in this reaction, including primary and secondary alkylamines and arylamines, as well as more complex amine-containing structures. This flexibility allows for the synthesis of a diverse library of 2-amino-6-(trifluoromethyl)pyrazine derivatives. The reaction is a key step in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry. google.com

Table 1: Examples of Buchwald-Hartwig Amination with Halogenated Pyridines and Pyrazines

| Electrophile | Amine | Catalyst System | Base | Solvent | Product | Yield (%) |

| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd2(dba)3] / (±)-BINAP | NaOBu-t | Toluene | N,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | 60 |

| 2-Chloro-5-trifluoromethoxypyrazine | Boc-amine | Pd2dba3 / DPEphos | Boc-protected amine | High |

Data compiled from various sources. mdpi.comchemspider.com

Ullmann Couplings and Related C-X Bond Formations

The Ullmann coupling reaction is another important method for forming carbon-heteroatom bonds, traditionally involving copper-catalyzed reactions. While classic Ullmann conditions often require harsh reaction conditions, modern variations have expanded the scope and applicability of this transformation. For this compound, Ullmann-type couplings can be employed to form C-O, C-S, and C-N bonds. nsf.gov

The electron-deficient character of the pyrazine ring enhances its reactivity in such coupling reactions. The bromine atom at the 2-position serves as a good leaving group, facilitating substitution by various nucleophiles. These reactions are often catalyzed by copper salts, sometimes in the presence of a ligand to improve efficiency and yield.

For example, the reaction of this compound with phenols, thiols, or amines in the presence of a copper catalyst can lead to the corresponding ether, thioether, or amino derivatives. The choice of solvent and base is critical for the success of these reactions.

Oxidation and Reduction Chemistry of the Chemical Compound

The pyrazine ring and the trifluoromethyl group in this compound are generally stable to common oxidizing and reducing agents. However, under specific conditions, transformations can occur.

Oxidation: Oxidation of the pyrazine ring can lead to the formation of N-oxides. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this purpose. nih.gov The resulting N-oxides can exhibit altered reactivity and may be used as intermediates for further functionalization. For instance, the N-oxide can activate adjacent positions for nucleophilic substitution.

Reduction: The bromine atom can be removed through reduction, a process known as hydrodebromination. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C) or hydride reagents. This reaction would yield 2-(trifluoromethyl)pyrazine. The trifluoromethyl group is generally resistant to reduction under these conditions.

Regioselectivity and Stereoselectivity in Pyrazine Functionalization

The functionalization of the pyrazine ring in this compound is largely dictated by the electronic effects of the existing substituents. The two nitrogen atoms and the trifluoromethyl group are strongly electron-withdrawing, making the pyrazine ring highly electron-deficient. This directs nucleophilic aromatic substitution (SNAr) to the positions ortho and para to the activating groups.

In this compound, the bromine atom is at a position activated by both the ring nitrogens and the trifluoromethyl group, making it the primary site for nucleophilic attack. This leads to high regioselectivity in reactions like Buchwald-Hartwig amination and Ullmann couplings, where the incoming nucleophile replaces the bromine atom.

Further functionalization of the pyrazine ring, for instance, through electrophilic aromatic substitution, is generally difficult due to the electron-deficient nature of the ring. However, under forcing conditions or through directed metalation-substitution strategies, other positions on the ring could potentially be functionalized. The regioselectivity in such cases would be influenced by the directing effects of both the trifluoromethyl group and the substituent introduced at the 2-position. mdpi.comresearchgate.net

Stereoselectivity is not a primary concern for reactions directly involving the aromatic pyrazine ring of this compound itself. However, if chiral reactants or catalysts are used in coupling reactions, or if subsequent transformations introduce chiral centers, then stereochemical outcomes would need to be considered.

Mechanistic Investigations of Key Organic Reactions Involving this compound

The mechanisms of the key reactions involving this compound, such as the Buchwald-Hartwig amination and Ullmann coupling, are well-established for related haloazines.

Buchwald-Hartwig Amination: The catalytic cycle is generally understood to involve:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the C-Br bond of this compound to form a palladium(II) intermediate.

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.

Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium(II) complex, regenerating the palladium(0) catalyst and yielding the 2-amino-6-(trifluoromethyl)pyrazine product.

Ullmann Coupling: The mechanism of the Ullmann reaction is more varied and can depend on the specific conditions. The traditional mechanism is thought to involve the formation of an organocopper intermediate. A proposed pathway includes:

Oxidative Addition: A copper(I) species reacts with this compound.

Nucleophile Coordination: The nucleophile (e.g., an alcohol or amine) coordinates to the copper center.

Reductive Elimination: The new C-X bond is formed through reductive elimination, yielding the product and a copper(I) halide.

In some cases, particularly with more complex systems, alternative mechanisms, including those involving radical intermediates or different oxidation states of copper, have been proposed. nsf.gov

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 6 Trifluoromethyl Pyrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-bromo-6-(trifluoromethyl)pyrazine and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons, carbons, and fluorine atoms within the molecule.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and arrangement of hydrogen atoms in a molecule. For this compound, the aromatic protons on the pyrazine (B50134) ring exhibit characteristic signals. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing effects of the bromine and trifluoromethyl substituents.

In derivatives of this compound, the introduction of other functional groups leads to predictable changes in the ¹H NMR spectrum. For instance, in a derivative where a substituent is introduced at a specific position, the signals of the remaining aromatic protons will shift, and their coupling constants will change, allowing for the determination of the substitution pattern. rsc.org

| Derivative | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) |

| 5-Bromo-2-(trifluoromethyl)pyridine | 8.82 (d, J = 1.7 Hz, 1H), 8.05 (dd, J = 8.3, 1.7 Hz, 1H), 7.61 (d, J = 8.3 Hz, 1H) rsc.org |

| 3-Chloro-2-(trifluoromethyl)pyridine | 8.62 (d, J = 3.7 Hz, 1H), 7.91 (d, J = 12.7 Hz, 1H), 7.49 (dd, J = 8.2, 4.6 Hz, 1H) rsc.org |

| 5-Nitro-2-(trifluoromethyl)pyridine | 9.52 (d, J = 2.3 Hz, 1H), 8.72 (dd, J = 8.6, 2.4 Hz, 1H), 7.97 (d, J = 8.6 Hz, 1H) rsc.org |

This table presents ¹H NMR data for derivatives of this compound, illustrating the effect of different substituents on the chemical shifts and coupling constants of the aromatic protons.

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. The carbon attached to the bromine atom and the carbon of the trifluoromethyl group exhibit characteristic downfield shifts.

Analysis of ¹³C NMR data for derivatives allows for the confirmation of structural modifications. For example, the introduction of a new substituent will result in the appearance of new carbon signals and shifts in the signals of the existing pyrazine ring carbons, confirming the successful functionalization of the parent molecule. rsc.org

| Derivative | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) |

| 5-Bromo-2-(trifluoromethyl)pyridine | 152.3 (q, J = 35.4 Hz), 151.7, 137.7, 133.1 (q, J = 0.9 Hz), 121.0 (q, J = 2.7 Hz), 120.9 (q, J = 275.8 Hz) rsc.org |

| 3-Chloro-2-(trifluoromethyl)pyridine | 146.7, 144.8 (q, J = 34.3 Hz), 139.6, 130.6, 127.3, 121.0 (q, J = 276.2 Hz) rsc.org |

| 5-Nitro-2-(trifluoromethyl)pyridine | 152.6 (q, J = 36.0 Hz), 145.5, 145.4, 133.0, 121.2 (q, J = 2.6 Hz), 120.5 (q, J = 276.0 Hz) rsc.org |

This table showcases ¹³C NMR data for various derivatives, highlighting the changes in the carbon skeleton upon substitution.

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly sensitive technique for the characterization of organofluorine compounds. In this compound, the three equivalent fluorine atoms of the trifluoromethyl group give rise to a single, sharp signal in the ¹⁹F NMR spectrum. The chemical shift of this signal, typically in the range of -60 to -70 ppm, is a hallmark of the CF₃ group.

¹⁹F NMR is particularly useful for monitoring reactions involving the trifluoromethyl group and for characterizing the electronic environment of the pyrazine ring. Changes in the substitution pattern on the ring will cause shifts in the ¹⁹F NMR signal, providing valuable information about the electronic effects of the substituents. rsc.org

| Derivative | ¹⁹F NMR (CDCl₃, 376 MHz) δ (ppm) |

| 5-Bromo-2-(trifluoromethyl)pyridine | -68.3 (s, 3F) rsc.org |

| 3-Chloro-2-(trifluoromethyl)pyridine | -66.3 (s, 3F) rsc.org |

| 5-Nitro-2-(trifluoromethyl)pyridine | -68.1 (s, 3F) rsc.org |

This table presents ¹⁹F NMR data for derivatives, demonstrating the characteristic signal of the trifluoromethyl group and its sensitivity to the electronic environment.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. Key vibrational modes include the C-H stretching of the aromatic protons, the C-N stretching of the pyrazine ring, and the C-F stretching of the trifluoromethyl group. The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum. researchgate.net

Raman spectroscopy provides additional information, particularly for non-polar bonds and symmetric vibrations. The pyrazine ring breathing mode, for instance, often gives a strong signal in the Raman spectrum. researchgate.net Analysis of the vibrational spectra of derivatives can confirm the presence of new functional groups and provide insights into changes in bond strengths and molecular symmetry upon substitution. mdpi.comresearchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| C-H stretching (aromatic) | 3000 - 3100 |

| C-N stretching (pyrazine ring) | 1400 - 1600 researchgate.net |

| C-F stretching (trifluoromethyl) | 1100 - 1300 |

| C-Br stretching | 550 - 600 |

| Pyrazine ring breathing | ~1000 - 1150 researchgate.net |

This table summarizes the characteristic vibrational frequencies for key functional groups in this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound and its derivatives that form suitable single crystals, this technique can provide a wealth of structural information, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure would reveal the planarity of the pyrazine ring and the orientation of the trifluoromethyl and bromo substituents. Furthermore, analysis of the crystal packing can elucidate non-covalent interactions such as halogen bonding and π-π stacking, which are important for understanding the solid-state properties of these materials. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound, HRMS would provide an accurate mass measurement corresponding to the molecular formula C₅H₂BrF₃N₂. d-nb.info This technique is essential for confirming the identity of newly synthesized compounds and for distinguishing between isomers. The high accuracy of HRMS is critical for verifying the elemental composition of the parent compound and its derivatives. acs.org

Computational and Theoretical Investigations of 2 Bromo 6 Trifluoromethyl Pyrazine

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity and lower stability.

In 2-Bromo-6-(trifluoromethyl)pyrazine, the electron-withdrawing nature of the pyrazine (B50134) ring nitrogens, the bromine atom, and the trifluoromethyl group significantly lowers the energy of both the HOMO and LUMO. The HOMO is expected to be distributed over the pyrazine ring and the bromine atom, while the LUMO is likely concentrated on the electron-deficient pyrazine ring, particularly the carbon atoms bonded to the electronegative substituents. This distribution makes the molecule susceptible to nucleophilic aromatic substitution.

The HOMO-LUMO gap can be calculated using DFT methods. For instance, studies on related pyrazine derivatives have determined these values to predict reactivity.

| Parameter | Energy Value (eV) - Exemplar |

|---|---|

| E(HOMO) | -5.110 to -5.811 |

| E(LUMO) | -2.061 to -3.307 |

| Energy Gap (ΔE) | 1.803 to 3.750 |

Note: The values are representative ranges from computational studies on various substituted pyrazine derivatives and serve as an illustration. A smaller energy gap indicates that less energy is required for electronic excitation, implying higher chemical reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, allowing for the identification of sites prone to electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors indicating varying electrostatic potential. Typically, red regions signify negative potential (electron-rich areas, attractive to electrophiles), while blue regions indicate positive potential (electron-poor areas, attractive to nucleophiles). Green and yellow areas represent near-zero or slightly electron-rich potentials, respectively. epfl.ch

For this compound, the MEP map would be expected to show strong negative potential (red) around the two nitrogen atoms of the pyrazine ring, due to their lone pairs of electrons. These sites are the most likely points for protonation or coordination with electrophiles. Conversely, the regions around the hydrogen atom on the pyrazine ring and, to a lesser extent, the areas influenced by the electron-withdrawing bromine and trifluoromethyl groups, would exhibit a positive potential (blue), indicating susceptibility to nucleophilic attack. The MEP analysis therefore corroborates the predictions from FMO theory, highlighting the pyrazine ring as an electrophilic entity.

Analysis of Charge Distribution and Electronic Effects of Substituents

The chemical behavior of this compound is dominated by the electronic effects of its substituents. The pyrazine ring itself is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This effect is significantly amplified by the attached substituents.

The trifluoromethyl (-CF₃) group is one of the strongest electron-withdrawing groups in organic chemistry, operating through a powerful negative inductive effect (-I). It withdraws electron density from the pyrazine ring, further increasing its electrophilicity. This enhanced electron deficiency makes the ring highly activated towards nucleophilic aromatic substitution (SNAr) reactions.

The combined influence of the pyrazine nitrogens, the bromine atom, and the trifluoromethyl group results in a highly electron-poor aromatic system. This charge distribution dictates the molecule's reactivity, making it a valuable building block in synthesis for the introduction of the pyrazine moiety via reactions with nucleophiles.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, particularly DFT, are widely used to predict spectroscopic data, which can then be compared with experimental results for structural verification.

Vibrational Spectroscopy (FT-IR): Theoretical calculations can predict the vibrational frequencies of a molecule. For this compound, characteristic infrared (IR) absorption bands would be expected for the pyrazine ring stretching modes (typically in the 1400-1600 cm⁻¹ region), C-H stretching (around 3000-3100 cm⁻¹), and strong absorptions corresponding to C-F stretching from the trifluoromethyl group (usually found in the 1100-1300 cm⁻¹ range). The C-Br stretching vibration would appear at a lower frequency, typically in the 500-600 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can also predict NMR chemical shifts (δ).

¹H NMR: A single signal would be expected for the remaining proton on the pyrazine ring, likely in the downfield region (δ > 8.0 ppm) due to the deshielding effect of the electronegative nitrogen atoms and substituents.

¹³C NMR: Distinct signals would be predicted for each of the four carbon atoms in the pyrazine ring and the carbon of the trifluoromethyl group. The carbons directly attached to the bromine and trifluoromethyl groups would show significant shifts.

¹⁹F NMR: A single sharp signal would be predicted for the three equivalent fluorine atoms of the -CF₃ group.

A comparison between calculated and experimental spectra is crucial for confirming the identity and purity of a synthesized compound. While specific experimental spectra for this compound are not provided in the searched literature, the following table illustrates how such a comparison is typically presented for a related pyrazine derivative.

| Spectroscopic Data Type | Predicted Value (Exemplar) | Experimental Value (Exemplar) |

|---|---|---|

| ¹H NMR Chemical Shift (δ, ppm) | 9.35 (s, 1H) | 9.39 (s, 1H) |

| ¹³C NMR Chemical Shift (δ, ppm) | 148.2, 142.5, 139.9, ... | 148.7, 142.5, 139.9, ... |

| IR Peak (cm⁻¹) | ~1600 (C=N stretch) | 1601 (C=N stretch) |

Note: The values in this table are for illustrative purposes, adapted from data for 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, to demonstrate the correlation between theoretical and experimental data.

Applications of 2 Bromo 6 Trifluoromethyl Pyrazine As a Versatile Chemical Synthon

Role in General Organic Synthesis as a Building Block for Complex Molecules

In the realm of organic synthesis, 2-Bromo-6-(trifluoromethyl)pyrazine serves as a crucial starting material, or synthon, for the construction of intricate molecular architectures. The presence of the bromine atom and the electron-withdrawing trifluoromethyl group on the pyrazine (B50134) ring significantly influences its reactivity, allowing for a range of chemical transformations.

The bromine atom at the 2-position acts as a useful handle for various cross-coupling reactions, a cornerstone of modern organic synthesis. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, facilitating the assembly of complex molecular frameworks. For instance, the bromine can be readily displaced by a wide array of nucleophiles or participate in palladium-catalyzed coupling reactions, such as the Suzuki and Stille reactions. This reactivity allows for the introduction of diverse functional groups and the construction of larger, more elaborate molecules.

The trifluoromethyl group, on the other hand, imparts unique properties to the molecule. Its strong electron-withdrawing nature enhances the electrophilicity of the pyrazine ring, making it more susceptible to nucleophilic attack. This electronic effect also contributes to the metabolic stability of molecules incorporating this moiety, a desirable characteristic in the development of pharmaceuticals and agrochemicals.

The combination of these two functional groups makes this compound a highly sought-after building block for creating a library of substituted pyrazine derivatives with potential applications in medicinal chemistry and drug discovery.

Contributions to Agrochemical Research and Development

The structural motifs present in this compound are of particular importance in the field of agrochemical research. The pyrazine core and the trifluoromethyl group are found in numerous biologically active compounds, including insecticides and herbicides.

Intermediate in the Synthesis of Active Ingredients for Insecticides and Herbicides

This compound serves as a key intermediate in the synthesis of active ingredients for crop protection products. The development of new and effective pesticides is crucial for modern agriculture, and fluorinated compounds, particularly those containing a trifluoromethyl group, have become increasingly important in this industry. Over half of the pesticides launched in the last two decades contain fluorine, with trifluoromethyl-containing compounds being a significant subgroup.

The unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and enhanced biological activity, make it a valuable component in the design of new agrochemicals. By using this compound as a starting material, chemists can synthesize a variety of novel compounds and screen them for potential insecticidal or herbicidal properties.

Structure-Activity Relationship (SAR) Insights from a Synthetic Perspective in Agrochemical Design

The synthesis of a series of analogs based on the this compound scaffold allows researchers to investigate structure-activity relationships (SAR). By systematically modifying the structure of the lead compound and evaluating the biological activity of the resulting derivatives, chemists can identify the key molecular features responsible for its desired effect.

From a synthetic perspective, the reactivity of the bromine atom in this compound is instrumental in these SAR studies. It allows for the facile introduction of a wide range of substituents at that position, enabling the exploration of how different functional groups impact the compound's efficacy as an insecticide or herbicide. The insights gained from these studies are invaluable for the rational design of more potent and selective agrochemicals.

Applications in Materials Science and Optoelectronic Systems

The unique electronic properties of the pyrazine ring, further modulated by the trifluoromethyl group, make this compound an attractive building block for the creation of advanced materials with specific electronic and optical properties.

Synthesis of Monomers for Polymerization and Advanced Materials

This compound can be utilized as a monomer in polymerization reactions to create novel polymers with tailored properties. The bromine atom provides a reactive site for polymerization, and the resulting polymers can incorporate the desirable characteristics of the pyrazine and trifluoromethyl moieties.

For example, polymers containing the pyrazine unit have been investigated for their potential use in various applications, including as components of photovoltaic devices. The ability to synthesize polymers from functionalized monomers like this compound opens up possibilities for developing new materials with enhanced thermal stability, specific electronic conductivity, or other valuable properties.

Development of Materials with Specific Electronic or Optical Properties

The electron-deficient nature of the pyrazine ring, amplified by the trifluoromethyl group, makes this compound a valuable component in the design of materials with specific electronic or optical properties. These properties are of interest for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs

Utility in Medicinal Chemistry as a Precursor for Lead Compound Synthesis

In the realm of medicinal chemistry, this compound is a key starting material for the development of novel drug candidates. The pyrazine core is a recognized pharmacophore present in numerous biologically active compounds, while the trifluoromethyl group can significantly enhance a molecule's metabolic stability and membrane permeability. mdpi.comhovione.com

Synthetic Routes to Pyrazine-Containing Drug Candidates

The bromine atom in this compound is amenable to various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the introduction of diverse substituents and the construction of complex molecular architectures. researchgate.nettandfonline.com For instance, it can be used in the synthesis of pyrazine-carboxamide derivatives, which have shown potential as therapeutic agents. researchgate.net

One notable application is in the synthesis of hybrid molecules incorporating other heterocyclic systems like 1,2,4-triazole. These hybrids have demonstrated significant antitubercular activity. rsc.org The synthesis often involves the initial conversion of the pyrazine moiety to a carbohydrazide, followed by cyclization to form the triazole ring and subsequent functionalization. rsc.org

Furthermore, derivatives of 3-(trifluoromethyl)-5,6,7,8-tetrahydro- mdpi.comontosight.aiontosight.aitriazolo[4,3-a]pyrazine, which can be synthesized from precursors related to this compound, have been investigated for their anticancer properties. cymitquimica.commdpi.com These compounds can be further modified by reacting with various isocyanates to produce a library of derivatives with potential therapeutic value. mdpi.com

| Starting Material | Reagents | Product | Application |

| 2-chloropyrazine | Hydrazine, Trifluoroacetic anhydride, Reduction | 3-(trifluoromethyl)-5,6,7,8-tetrahydro- mdpi.comontosight.aiontosight.aitriazolo[4,3-a]pyrazine | Precursor for anticancer agents |

| 3-(trifluoromethyl)-5,6,7,8-tetrahydro- mdpi.comontosight.aiontosight.aitriazolo[4,3-a]pyrazine hydrochloride | Isocyanates, Triethylamine (B128534) | N-substituted-3-(trifluoromethyl)-5,6-dihydro- mdpi.comontosight.aiontosight.aitriazolo[4,3-a]pyrazine-7(8H)-carboxamides | Anticancer agents |

| Pyrazine-2-carbohydrazonide | Potassium hydroxide, Carbon disulfide | 5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol | Intermediate for antitubercular agents |

Design and Synthesis of Piperazine-Containing Scaffolds

The piperazine (B1678402) ring is a prevalent scaffold in medicinal chemistry, found in numerous approved drugs. nih.gov this compound can be utilized in the synthesis of piperazine-containing compounds. The bromine atom allows for nucleophilic substitution reactions with piperazine and its derivatives.

Synthetic strategies often involve the reaction of this compound with an appropriately substituted piperazine, or the initial synthesis of a piperazine-containing intermediate that is then coupled with the pyrazine ring. These reactions can be influenced by the choice of catalyst and reaction conditions. For example, palladium-catalyzed Buchwald-Hartwig coupling is a common method for forming the C-N bond between the pyrazine ring and a piperazine nitrogen. mdpi.com

The resulting trifluoromethyl-substituted pyrazinylpiperazine scaffolds are of significant interest for developing new therapeutic agents, including potential treatments for prostate cancer and viral infections. nih.govresearchgate.netnih.gov

| Reactant 1 | Reactant 2 | Product Class | Therapeutic Area |

| This compound | Substituted Piperazine | Trifluoromethyl-pyrazinylpiperazines | Various |

| 1-(5-nitropyridin-2-yl)-4-phenylpiperazine | - | 6-(4-phenylpiperazin-1-yl)pyridin-3-amine derivatives | Anticancer |

| 2-bromo-6-fluoroaniline | (3-methoxyphenyl)piperazine | Diarylpiperazine derivatives (e.g., Letermovir) | Antiviral |

Influence of Trifluoromethyl Group on Lipophilicity and its Implications for Synthetic Design

The trifluoromethyl (-CF3) group is a key substituent in modern drug design due to its profound impact on a molecule's physicochemical properties. hovione.com One of the most significant effects is the enhancement of lipophilicity, which is the measure of a compound's ability to dissolve in fats, oils, and lipids. mdpi.com This property is crucial as it influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Recent studies have explored ways to modulate the lipophilicity of fluorinated groups. For example, exchanging a fluorine atom in a -CF3 group for a methyl group can lead to a significant reduction in lipophilicity. acs.org This provides a strategy for fine-tuning the properties of drug candidates derived from this compound.

Application in Catalyst and Ligand Design

Beyond its role in medicinal chemistry, this compound is also a valuable building block for the synthesis of ligands used in metal catalysis. The pyrazine nitrogen atoms can coordinate to metal centers, and the substituents on the pyrazine ring can be modified to tune the electronic and steric properties of the resulting ligand.

Synthesis of Pyrazine-Based Ligands for Metal Catalysis

The reactivity of the bromine atom in this compound allows for its use in the synthesis of various pyrazine-based ligands. Through cross-coupling reactions, different coordinating groups can be introduced at the 2-position of the pyrazine ring. For example, phosphine (B1218219) groups, which are excellent ligands for many transition metals, can be installed.

The synthesis of such ligands often involves the reaction of this compound with a suitable organometallic reagent, such as an organolithium or Grignard reagent, followed by quenching with a phosphorus electrophile. Alternatively, palladium-catalyzed cross-coupling reactions can be employed to directly couple a phosphine-containing fragment to the pyrazine ring.

Exploration of Catalytic Performance of Derivatives

Derivatives of this compound, particularly those bearing coordinating groups, have been explored for their potential in catalysis. Metal complexes of pyrazine-based ligands can exhibit interesting catalytic activities. For instance, pyrazine-based photosensitizers have been developed for use in metal-free photoredox catalysis, driving oxidative organic transformations under visible light. researchgate.net

The catalytic performance of these derivatives is influenced by the nature of the metal center and the ligand framework. The electron-withdrawing trifluoromethyl group on the pyrazine ring can impact the electronic properties of the metal center, thereby modulating its catalytic activity and selectivity. Research in this area continues to explore the potential of these compounds in various catalytic applications, including cross-coupling reactions and oxidation catalysis.

Future Research Directions and Synthetic Innovations for 2 Bromo 6 Trifluoromethyl Pyrazine

Exploration of Novel and Greener Synthetic Routes for the Compound

The development of sustainable and efficient synthetic methodologies is a cornerstone of modern chemistry. For 2-Bromo-6-(trifluoromethyl)pyrazine, future research is anticipated to move beyond traditional synthesis protocols towards greener alternatives that offer higher efficiency, reduced waste, and improved safety profiles.

Biocatalysis and Continuous-Flow Systems: Enzymatic catalysis offers a highly selective and environmentally benign approach to chemical synthesis. A potential innovative route for synthesizing derivatives of this compound involves biocatalytic methods. For instance, research on other pyrazine (B50134) derivatives has demonstrated the use of enzymes like Lipozyme® TL IM for the synthesis of pyrazinamides in greener solvents like tert-amyl alcohol at mild temperatures. rsc.org Future work could explore the enzymatic functionalization of the pyrazine core before or after the introduction of the bromo and trifluoromethyl groups, potentially leading to more efficient and scalable processes.

Combining biocatalysis with continuous-flow technology presents a particularly promising avenue. Flow chemistry provides enhanced control over reaction parameters, leading to better yields, higher purity, and increased safety, especially when handling hazardous intermediates. mdpi.comdoaj.org A continuous-flow system for the synthesis of pyrazine derivatives has been shown to significantly reduce reaction times from hours to minutes compared to batch processes. mdpi.com Applying this technology to the synthesis of this compound could streamline its production, making it more cost-effective and sustainable.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. youtube.com This technique is especially relevant for trifluoromethylation reactions. rsc.orgnih.gov Direct C-H trifluoromethylation of heterocycles using photoredox catalysts has been demonstrated, offering a way to install the CF3 group without requiring harsh reagents or pre-functionalized substrates. nih.govnih.gov Future research could focus on a photoredox-catalyzed C-H trifluoromethylation of a bromopyrazine precursor. Alternatively, photoredox methods could be employed to perform cross-coupling reactions at the bromine position, leveraging the unique reactivity imparted by the trifluoromethyl group. nih.govprinceton.edu The use of inexpensive and abundant trifluoroacetic acid as the trifluoromethyl source in photoredox reactions further enhances the green credentials of this approach. chemrxiv.org

Development of Cascade and Multicomponent Reactions Incorporating the Pyrazine Scaffold

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step, minimizing waste and purification efforts. mdpi.comfrontiersin.orgnih.gov The this compound scaffold is an ideal candidate for incorporation into such reaction schemes.

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a one-pot reaction, are invaluable for rapidly generating libraries of structurally diverse compounds. beilstein-journals.orgnih.gov The pyrazine nucleus can be constructed or functionalized through MCRs. For example, dihydropyrano[2,3-c]pyrazoles have been synthesized via a four-component reaction. frontiersin.org Future research could design MCRs where this compound acts as a key building block. The bromine atom serves as a handle for subsequent transformations, while the pyrazine and trifluoromethyl groups modulate the reactivity and properties of the final products. Such MCRs could lead to the discovery of novel bioactive molecules for applications in medicine and agrochemistry.

Cascade Reactions: Cascade reactions, which involve a series of intramolecular transformations, enable the rapid assembly of complex polycyclic systems. researcher.lifersc.org The development of cascade reactions starting from this compound could yield novel fused heterocyclic systems. For example, an initial reaction at the bromine site (e.g., a Suzuki or Heck coupling) could introduce a functional group that then triggers an intramolecular cyclization cascade. nih.govmdpi.com The electron-deficient nature of the pyrazine ring would heavily influence the regioselectivity and feasibility of these cyclization steps, offering a pathway to unique molecular architectures that are difficult to access through traditional linear synthesis.

Innovative Applications in Emerging Fields of Chemical Science

While pyrazine derivatives are well-established in pharmaceuticals and agrochemicals, the unique properties of this compound position it for use in other emerging fields.

Materials Science: Nitrogen-containing heterocycles are of great interest in materials science for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of the pyrazine ring, modified by the strong electron-withdrawing trifluoromethyl group, make this compound an attractive precursor for new organic semiconductors. The bromine atom allows for its incorporation into larger conjugated systems via cross-coupling reactions. Future work could involve synthesizing oligomers or polymers containing this moiety and investigating their photophysical and electronic properties.

Chemical Biology: In chemical biology, small molecules are used as probes to study biological processes. The this compound scaffold could be developed into chemical probes. The trifluoromethyl group can serve as a useful reporter group for ¹⁹F NMR spectroscopy, a technique used to study molecular interactions and cellular environments with minimal background interference. The bromine atom provides a site for attaching linkers, affinity tags, or fluorescent dyes, allowing for the creation of targeted or multimodal probes for studying specific proteins or pathways.

Computational Design and Prediction of Novel Reactivity Patterns

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby accelerating the discovery of new reactions and materials.

Density Functional Theory (DFT) Studies: DFT calculations can provide deep insights into the electronic structure and reactivity of this compound. Such studies can be used to calculate molecular properties like the electrostatic potential surface, which reveals the most likely sites for electrophilic and nucleophilic attack. researchgate.netchemrxiv.org This information is crucial for predicting the outcome of unknown reactions and for designing novel synthetic pathways. DFT can also be used to model reaction mechanisms, elucidating the transition states and intermediates involved in cascade or multicomponent reactions, which helps in optimizing reaction conditions. nih.govmdpi.com For instance, DFT studies on related systems have been used to explain the mechanism of corrosion inhibition and to analyze the electronic transitions in pyrazine-metal complexes. researchgate.netnih.gov

Q & A

Basic: What synthetic routes are available for 2-bromo-6-(trifluoromethyl)pyrazine, and how is purity validated?

The synthesis of this compound typically involves bromination of trifluoromethyl-substituted pyrazine precursors. For example, bromination of 2-aminopyrazine derivatives using brominating agents (e.g., HBr/AcOH) followed by functionalization with trifluoromethyl groups via cross-coupling (e.g., Suzuki-Miyaura reactions) has been reported . Purification often requires column chromatography (e.g., SiO₂, hexane/CH₂Cl₂) to isolate the product from mixtures containing dibromo and ethynyltrimethylsilyl byproducts . Purity validation employs ¹H NMR (e.g., δ 8.58–8.59 ppm for aromatic protons) and mass spectrometry (e.g., molecular ion at m/z 257.01) .

Advanced: How do the bromine and trifluoromethyl substituents influence electronic coupling in photophysical studies?

The trifluoromethyl group introduces strong electron-withdrawing effects, altering the π-electron density of the pyrazine ring and modulating S₁/S₂ state coupling. Computational studies using 24-mode model Hamiltonians reveal that substituents perturb vibrational mode interactions, affecting non-radiative transitions (e.g., S₂ → S₁ internal conversion) . Bromine’s inductive effect further stabilizes low-lying excited states, which can be probed via multiconfiguration time-dependent Hartree (MCTDH) simulations to map potential energy surfaces .

Basic: Which analytical techniques are recommended for quantifying trace impurities in this compound?

Ultraperformance liquid chromatography with triple quadrupole MS (UHPLC-MS/MS) is critical for detecting genotoxic impurities (e.g., nitroso derivatives) at ppm levels. Method validation includes linearity (R² > 0.999), precision (%RSD < 5%), and sensitivity (LOQ ≤ 0.1 ppm) . For structural confirmation, high-resolution NMR and FT-IR (e.g., C-F stretching at 1100–1200 cm⁻¹) are complementary .

Advanced: What mechanistic insights explain low yields in cross-coupling reactions with electron-deficient boronic acids?

Cross-coupling of this compound with electron-withdrawing arylboronic acids (e.g., 4-CF₃-C₆H₄B(OH)₂) achieves ≤30% yield due to steric hindrance and electronic deactivation of the pyrazine ring . Computational studies suggest that the trifluoromethyl group reduces electron density at the reactive site, slowing oxidative addition to Pd(0) catalysts. Optimizing ligand systems (e.g., bulky phosphines) or using microwave-assisted heating may improve efficiency .

Advanced: How do intermolecular interactions of this compound affect protein binding?

Pyrazine derivatives engage in hydrogen bonding (N acceptors), π-π stacking , and halogen bonding (Br as a weak donor). Systematic PDB analyses show that trifluoromethyl groups enhance hydrophobic interactions, while bromine participates in halogen bonds with backbone carbonyls . Methodologically, co-crystallization assays and molecular dynamics simulations (e.g., AMBER force fields) are used to map binding modes .

Basic: What are common challenges in isolating this compound?

Isolation is complicated by byproducts like dibromopyrazine and ethynyltrimethylsilyl derivatives. Column chromatography (e.g., SiO₂, 7:3 hexane/CH₂Cl₂) is essential but may yield mixtures requiring iterative purification . GC-MS monitoring of crude reaction mixtures helps identify optimal fractions .

Advanced: How does vibrational energy transfer impact its collisional quenching dynamics?

Substituents like CF₃ and Br alter vibrational relaxation pathways. In studies with CO₂, high-resolution diode laser spectroscopy shows that energy transfer from vibrationally excited pyrazine to CO₂ ranges from 2550–7090 cm⁻¹ per collision, with Br enhancing short-range repulsive interactions . Temperature-dependent rate constants (243–364 K) reveal weak thermal effects on rotational excitation .

Advanced: Can computational methods predict its excited-state behavior for optoelectronic applications?

Yes. MCTDH wave packet propagation models S₁/S₂ vibronic coupling, reproducing experimental absorption spectra with <5% deviation . DFT/TD-DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict charge-transfer transitions influenced by Br/CF₃ substituents .

Basic: What biological activities are associated with pyrazine analogs of this compound?

Pyrazine carboxamides act as secondary metabolite elicitors (e.g., enhancing silymarin production in Silybum marianum by 2–3× via jasmonate signaling) . Trifluoromethyl groups improve metabolic stability, while bromine may modulate cytotoxicity .

Advanced: How do steric and electronic effects govern its use in heterogeneous catalysis?

In graphite-conjugated pyrazines (GCPs), the CF₃ group increases electrophilicity, enhancing oxygen reduction activity by 70-fold . Bromine’s steric bulk limits substrate accessibility but can be mitigated via edge-plane functionalization on carbon supports . Tafel analysis and in situ Raman spectroscopy are used to probe active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.